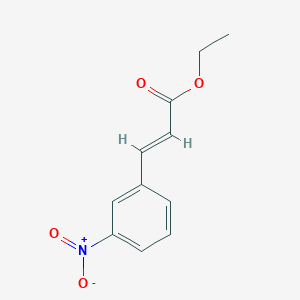

Ethyl 3-nitrocinnamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPRSLOWNHADS-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-71-4 | |

| Record name | Ethyl 3-nitrocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-71-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4346 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 3-nitrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.014 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of Ethyl 3-nitrocinnamate?

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-nitrocinnamate

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. The document presents quantitative data in structured tables, details relevant experimental protocols, and includes visualizations of key processes.

Chemical Identity and Structure

This compound, with the CAS number 5396-71-4, is an organic compound belonging to the cinnamate ester family.[1][2][3] Its structure consists of an ethyl ester group and a nitro group attached to the phenyl ring at the meta position. The IUPAC name for this compound is ethyl (E)-3-(3-nitrophenyl)prop-2-enoate.[2]

Table 1: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

|---|---|---|

| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [2] |

| Synonyms | Ethyl m-nitrocinnamate, 3-(3-Nitrophenyl)-2-propenoic acid ethyl ester, NSC 4346 | [1][2] |

| CAS Number | 5396-71-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][3][4] |

| Molecular Weight | 221.21 g/mol | [1][2][5] |

| Canonical SMILES | CCOC(=O)/C=C/C1=CC(=CC=C1)--INVALID-LINK--[O-] | [2] |

| InChIKey | QZEPRSLOWNHADS-VOTSOKGWSA-N |[2] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, application, and integration into various chemical processes. These properties have been determined through various experimental and computational methods.

Table 2: Tabulated Physicochemical Data

| Property | Value | Unit | Source |

|---|---|---|---|

| Physical State | Solid | - | [6] |

| Melting Point | 74 - 76 | °C | [1][3][7] |

| Boiling Point | 347 | °C | [1][7] |

| Density | 1.237 | g/cm³ | [1][7] |

| Flash Point | 155 | °C | [1][7] |

| Topological Polar Surface Area | 72.1 | Ų | [4][5] |

| Rotatable Bond Count | 4 | - | [4] |

| Hydrogen Bond Acceptor Count | 4 | - | [4] |

| Storage Conditions | Sealed in a dry place, at room temperature. | - |[1][7] |

Spectral Information

Spectroscopic data is essential for the structural elucidation and confirmation of this compound. Key spectral data has been reported in various databases.

-

¹H NMR Spectroscopy: Proton NMR data is available for structural confirmation.[2]

-

Infrared (IR) Spectroscopy: IR spectra provide information about the functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): Mass spectrometry data confirms the molecular weight of the compound.[2][3]

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. Below are detailed methodologies for key experiments.

Synthesis Protocol: Knoevenagel Condensation

A common method for synthesizing cinnamic acid derivatives is the Knoevenagel condensation. While a specific protocol for this compound is noted in older literature, a detailed procedure for a structurally similar compound, Ethyl α-Acetyl-3-nitrocinnamate, illustrates the general approach.[1][8]

-

Reactant Preparation: A reaction mixture is prepared containing m-nitrobenzaldehyde (1.0 mole), ethyl acetoacetate (1.0 mole), piperidine (4 mL), and glacial acetic acid (12 mL) in 200 mL of benzene.[8]

-

Reflux: The mixture is refluxed for approximately 2.5 hours. During this time, water is removed from the reaction using a Dean-Stark trap.[8]

-

Cooling and Washing: The resulting dark brown solution is allowed to cool to room temperature. It is then washed several times with water.[8]

-

Concentration: The organic layer is concentrated in vacuo, which yields a dark yellow solid.[8]

-

Recrystallization: The crude solid is purified by recrystallization from ethanol to yield the final product.[8]

Caption: General workflow for the synthesis of a cinnamate derivative.

Determination of Melting Point

The melting point is a critical parameter for assessing the purity of a solid compound.

-

Sample Preparation: A small amount of the crystalline solid is packed into a capillary tube.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Vernier melt station.[9]

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded. This range indicates the melting point.[9] For a pure compound, this range is typically narrow.

Determination of Boiling Point

The boiling point of a liquid is determined using distillation.

-

Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]

-

Heating: The compound in the round-bottom flask is heated.

-

Vaporization: As the liquid boils, its vapor rises. The thermometer bulb is positioned to accurately measure the temperature of the vapor.[9]

-

Equilibrium: The temperature will rise and then stabilize at the liquid's boiling point as the vapor condenses and is collected. This stable temperature is recorded as the boiling point.[9]

Determination of Solubility

The shake-flask method is a standard technique for determining the solubility of a compound in a specific solvent.[10]

-

Saturation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

-

Equilibration: The flask is sealed and agitated (shaken) at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[10]

-

Separation: The solution is allowed to stand, and the undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Quantification: The concentration of the solute in the clear, saturated solution is then determined using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.

Caption: Experimental workflow for characterizing a chemical compound.

References

- 1. This compound CAS#: 5396-71-4 [amp.chemicalbook.com]

- 2. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Ethyl-m-nitrocinnamate | C11H11NO4 | CID 94827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | New Haven Pharma [newhavenpharma.com]

- 7. This compound CAS#: 5396-71-4 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Ethyl 3-nitrocinnamate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ethyl 3-nitrocinnamate, a cinnamic acid derivative with potential applications in scientific research and drug discovery. This document consolidates essential chemical and physical data, spectroscopic information, and a potential synthetic approach. While the biological activities of many cinnamic acid derivatives are well-documented, specific pharmacological data for this compound remains an area ripe for further investigation. This guide aims to serve as a foundational resource for researchers exploring the properties and applications of this compound.

Chemical Identity and Properties

This compound is an organic compound characterized by a cinnamate backbone with a nitro group substituted at the meta position of the phenyl ring.

| Identifier | Value | Reference |

| CAS Number | 5396-71-4 | [1][2] |

| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [1] |

Synonyms:

-

Ethyl m-nitrocinnamate

-

3-(3-Nitrophenyl)propenoic acid, ethyl ester

-

Ethyl trans-3-nitrocinnamate

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₄ | [2] |

| Molecular Weight | 221.21 g/mol | [3] |

| Appearance | Light yellow to orange crystalline solid | |

| Melting Point | 74-76 °C | [4] |

| Boiling Point | 347 °C | |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and ethyl acetate; sparingly soluble in water. |

Synthesis and Characterization

Potential Synthetic Protocol (Adapted from a related synthesis)

Reaction: Knoevenagel condensation of 3-nitrobenzaldehyde with a suitable active methylene compound like ethyl acetoacetate, followed by decarboxylation. A more direct route would be the Wittig or Horner-Wadsworth-Emmons reaction of 3-nitrobenzaldehyde with an appropriate phosphorus ylide or phosphonate ester.

Example adapted from the synthesis of Ethyl α-Acetyl-3-nitrocinnamate:

A reaction mixture of m-nitrobenzaldehyde (1.0 mole), triethyl phosphonoacetate (1.0 mole), and a base such as sodium ethoxide in a suitable solvent like ethanol would be stirred at room temperature or under reflux. The reaction progress would be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up by quenching with water and extracting the product with an organic solvent. The crude product would then be purified by column chromatography or recrystallization.[5]

Purification and Characterization

Purification of the synthesized this compound can be achieved through recrystallization from a suitable solvent system, such as ethanol/water, or by silica gel column chromatography.

The identity and purity of the compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

Spectroscopic Data

| Technique | Key Data Points | Reference |

| ¹H NMR | Data available from SpectraBase. | [1] |

| ¹³C NMR | Data available from SpectraBase. | [1] |

| IR Spectroscopy | Data available from NIST Chemistry WebBook and SpectraBase. | [3][4] |

| Mass Spectrometry | m/z Top Peak: 176; 2nd Highest: 102; 3rd Highest: 193. | [1] |

Biological Activity and Potential Applications in Drug Discovery

The biological activities of cinnamic acid and its derivatives are of significant interest to the scientific community, with many exhibiting antimicrobial, anti-inflammatory, and anticancer properties. However, specific and detailed studies on the pharmacological effects of this compound are limited in the publicly available literature.

Given the known bioactivities of related compounds, this compound presents as a candidate for further investigation in various therapeutic areas. The presence of the nitro group and the cinnamate scaffold suggests potential for a range of biological interactions that warrant exploration.

Areas for Future Research:

-

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

-

Anticancer Activity: Evaluation of cytotoxicity against various cancer cell lines and investigation of the underlying mechanism of action.

-

Anti-inflammatory Activity: Assessment of its ability to modulate inflammatory pathways.

-

Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes relevant to disease pathways.

Experimental Workflows and Logical Relationships

Due to the limited availability of specific experimental studies on the biological effects of this compound, a generalized workflow for its investigation is proposed.

General Workflow for Biological Screening

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of this compound.

This logical diagram illustrates the progression from the initial synthesis and confirmation of the compound's identity to a tiered biological screening process. Promising results from initial in vitro assays would then justify more in-depth studies to elucidate the mechanism of action and evaluate in vivo efficacy and safety profiles, which are critical steps in the drug development pipeline.

Conclusion

This compound is a readily characterizable cinnamic acid derivative. While its specific biological activities are not yet extensively documented, the known pharmacological profiles of related compounds suggest that it is a molecule of interest for further research, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery. This guide provides a foundational platform of chemical and physical data to facilitate and encourage such future investigations.

References

Spectral Analysis of Ethyl 3-nitrocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 3-nitrocinnamate, a valuable intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Spectroscopic Data Summary

The spectral data for this compound provides key insights into its molecular structure. The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 300 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.39 | s | - | 1H | Ar-H |

| 8.25 | d | 8.1 | 1H | Ar-H |

| 7.79 | m | - | 2H | Ar-H, =CH-Ar |

| 7.53 | m | - | 1H | Ar-H |

| 6.46 | d | 15.9 | 1H | =CH-CO |

| 4.48 | t | 5.1 | 2H | -OCH₂- |

| 3.83 | q | 5.1 | 2H | -CH₂-N |

| 1.43 | t | 7.1 | 3H | -CH₃ |

Note: The assignments for the aromatic protons are based on typical chemical shifts and coupling patterns for a 3-substituted nitrobenzene ring. The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for this compound due to the identical core structure.[1]

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Frequency: 75 MHz

| Chemical Shift (δ) ppm | Assignment |

| 167.7 | C=O |

| 166.5 | C=O |

| 148.7 | Ar-C (C-NO₂) |

| 142.8 | =CH-Ar |

| 135.9 | Ar-C |

| 134.2 | Ar-C |

| 131.7 | Ar-CH |

| 130.1 | Ar-CH |

| 127.0 | Ar-CH |

| 124.8 | Ar-CH |

| 122.5 | Ar-CH |

| 120.6 | =CH-CO |

| 63.8 | -OCH₂- |

| 39.6 | -CH₂-N |

| 14.2 | -CH₃ |

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for this compound due to the identical core structure.[1]

Infrared (IR) Spectroscopy

Technique: KBr Pellet

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3294 | Strong, Broad | N-H Stretch (Amide) |

| 3072 | Medium | C-H Stretch (Aromatic, Vinylic) |

| 2929 | Medium | C-H Stretch (Aliphatic) |

| 1715 | Strong | C=O Stretch (Ester) |

| 1638 | Strong | C=C Stretch (Alkenyl) |

| 1529 | Strong | N-O Asymmetric Stretch (Nitro) |

| 1352 | Strong | N-O Symmetric Stretch (Nitro) |

| 1175 | Strong | C-O Stretch (Ester) |

| 994 | Medium | =C-H Bend (Out-of-plane) |

| 803 | Medium | C-H Bend (Aromatic, Out-of-plane) |

| 697 | Medium | C-H Bend (Aromatic, Out-of-plane) |

Note: The data presented is for a closely related compound, 2-[(2E)-3-(3-nitrophenyl)prop-2-enamido]ethyl benzoate, and serves as a strong predictive model for this compound due to the identical core structure.[1]

Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Possible Fragment |

| 221 | Moderate | [M]⁺ (Molecular Ion) |

| 193 | High | [M - C₂H₄]⁺ |

| 176 | High | [M - OC₂H₅]⁺ |

| 146 | Moderate | [M - COOC₂H₅]⁺ |

| 130 | Moderate | [C₉H₆O]⁺ |

| 102 | High | [C₇H₆]⁺ |

Note: The fragmentation pattern is predicted based on the structure of this compound and common fragmentation pathways for similar compounds. The most abundant ions observed in a typical GC-MS analysis are often m/z 176, 102, and 193.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a BRUKER AC-300, operating at 300 MHz for protons and 75 MHz for carbon-13. For ¹H NMR, the spectral width is typically set to 10-15 ppm, and a sufficient number of scans (e.g., 16-32) are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

A small amount of this compound (approximately 1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded first. The sample pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 88 C, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis is typically performed using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column and then introduced into the mass spectrometer. In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectral data of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectral analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility of Ethyl 3-nitrocinnamate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-nitrocinnamate, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a qualitative understanding of its solubility based on general principles of organic chemistry, alongside a detailed experimental protocol for determining its solubility quantitatively. Furthermore, a representative synthetic workflow for its preparation is illustrated.

Predicted Solubility of this compound

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of a compound in various solvents. This compound (C₁₁H₁₁NO₄) possesses both polar (the nitro group and the ethyl ester group) and non-polar (the benzene ring and the ethyl chain) characteristics. This dual nature suggests that its solubility will be significant in a range of organic solvents.

Based on its structure, a qualitative prediction of its solubility in common organic solvents is summarized in the table below. It is anticipated that this compound will exhibit good solubility in polar aprotic and moderately polar solvents due to favorable dipole-dipole interactions. Its solubility is expected to be lower in highly non-polar solvents and in polar protic solvents where strong hydrogen bonding between solvent molecules might hinder the dissolution of the solute.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Family | Common Solvents | Predicted Solubility | Rationale |

| Alcohols (Polar, Protic) | Ethanol, Methanol | Moderately Soluble | The polar -OH group can interact with the nitro and ester groups, but the non-polar backbone of the solvent may limit high solubility. |

| Ketones (Polar, Aprotic) | Acetone | Highly Soluble | The polar carbonyl group can effectively solvate the polar functionalities of this compound. |

| Esters (Moderately Polar, Aprotic) | Ethyl Acetate | Highly Soluble | Similar polarity and functional groups ("like dissolves like") should lead to high solubility. |

| Halogenated Solvents (Moderately Polar, Aprotic) | Dichloromethane, Chloroform | Highly Soluble | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

| Aromatic Hydrocarbons (Non-polar) | Toluene | Sparingly to Moderately Soluble | The aromatic ring of toluene can interact with the benzene ring of the solute via π-stacking, but the overall non-polar nature of the solvent may limit solubility of the polar part of the molecule. |

| Alkanes (Non-polar) | Hexane | Sparingly Soluble to Insoluble | The significant difference in polarity between the solute and the non-polar solvent will likely result in poor solubility. |

Experimental Protocol for Solubility Determination: The Gravimetric Method

To obtain precise quantitative solubility data, the gravimetric method is a reliable and straightforward technique. This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or magnetic stirrer with hotplate

-

Filtration apparatus (e.g., syringe with a 0.45 µm filter)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the chosen organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

Place the container in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C) and agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the supernatant using a calibrated pipette. To avoid drawing up solid particles, it is advisable to use a syringe fitted with a solvent-resistant filter (e.g., PTFE).

-

-

Solvent Evaporation:

-

Transfer the filtered aliquot of the saturated solution to a pre-weighed, clean, and dry evaporating dish or glass vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a rotary evaporator or a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.

-

-

Drying and Weighing:

-

Once the solvent is completely removed, place the evaporating dish containing the solid residue in a vacuum desiccator or a drying oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This ensures the complete removal of any residual solvent.

-

Weigh the evaporating dish with the dry solid residue on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Solubility ( g/100 mL) = (Mass of residue (g) / Volume of aliquot (mL)) * 100

-

Synthesis Workflow: Horner-Wadsworth-Emmons Reaction

This compound can be synthesized via the Horner-Wadsworth-Emmons reaction, a widely used method for the formation of C=C double bonds. The following diagram illustrates the general workflow for this synthesis.

Caption: Horner-Wadsworth-Emmons Synthesis of this compound.

An In-depth Technical Guide on the Crystal Structure of Ethyl 3-nitrocinnamate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no experimentally determined crystal structure for Ethyl 3-nitrocinnamate has been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed journals. Therefore, this guide provides a comprehensive overview of its known properties, detailed hypothetical protocols for its synthesis and crystallization, and the experimental and computational workflows for its crystal structure determination.

Introduction

This compound is an organic compound with the chemical formula C₁₁H₁₁NO₄.[1][2] As a derivative of cinnamic acid, it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel materials. The presence of the nitro group and the cinnamate moiety suggests potential applications in drug design, where these functional groups can influence pharmacokinetic and pharmacodynamic properties.

The three-dimensional arrangement of molecules in a crystal lattice, known as the crystal structure, is fundamental to understanding a compound's physicochemical properties, such as solubility, stability, and bioavailability. For drug development professionals, knowledge of the crystal structure is crucial for formulation, polymorphism screening, and intellectual property protection. This guide outlines the necessary steps to obtain and characterize the crystal structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is compiled from various chemical databases and provides a foundational understanding of the compound.

Table 1: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₄ | PubChem[1], NIST[2] |

| Molecular Weight | 221.21 g/mol | PubChem[1] |

| IUPAC Name | ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate | PubChem[1] |

| CAS Number | 5396-71-4 | PubChem[1], NIST[2] |

| Appearance | Light yellow to orange crystalline solid | ChemBK[3] |

| Melting Point | 74-76 °C | NIST[2] |

| Solubility | Soluble in ethanol, acetone, and ethyl acetate; sparingly soluble in water. | ChemBK[3] |

Experimental Protocols

The following sections detail hypothetical but experimentally sound protocols for the synthesis, purification, and crystallization of this compound, based on established chemical reactions.

Synthesis of this compound

Two common methods for the synthesis of cinnamate esters are the Knoevenagel condensation and the Fischer-Speier esterification.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4] For this compound, this would involve the condensation of 3-nitrobenzaldehyde with diethyl malonate, followed by saponification and decarboxylation, and finally esterification. A more direct route involves the reaction of 3-nitrobenzaldehyde with ethyl acetate in the presence of a strong base. A procedure for a related compound, Ethyl α-Acetyl-3-nitrocinnamate, involves refluxing m-nitrobenzaldehyde and ethyl acetoacetate with piperidine and acetic acid in benzene.

Hypothetical Protocol:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-nitrobenzaldehyde (15.1 g, 0.1 mol) and ethyl acetate (88.1 g, 1.0 mol).

-

Base Preparation: In a separate beaker, dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to prepare a fresh solution of sodium ethoxide.

-

Reaction: Slowly add the sodium ethoxide solution to the flask containing the aldehyde and ester. The reaction mixture is then heated to reflux for 4-6 hours.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water (200 mL) and acidified with dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

This method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol.[5][6] This would require the synthesis of 3-nitrocinnamic acid as a precursor.

Hypothetical Protocol:

-

Reaction Setup: In a 250 mL round-bottom flask, dissolve 3-nitrocinnamic acid (19.3 g, 0.1 mol) in absolute ethanol (100 mL).

-

Catalyst Addition: Carefully add concentrated sulfuric acid (2 mL) as a catalyst.[7][8]

-

Reflux: The mixture is heated to reflux for 8-12 hours, with the reaction progress monitored by thin-layer chromatography.

-

Work-up: After completion, the excess ethanol is removed by rotary evaporation. The residue is dissolved in diethyl ether (150 mL) and washed with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude ester. Further purification can be achieved by recrystallization.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical and often challenging step for X-ray diffraction analysis.[9][10] The ideal crystal should be well-formed, transparent, and free of defects, typically with dimensions between 0.1 and 0.3 mm.[10][11]

General Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is covered with a perforated film (e.g., Parafilm) to allow for slow evaporation of the solvent, leading to crystal growth over several days.[12]

-

Vapor Diffusion: A solution of the compound in a relatively volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent). The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to a gradual increase in the concentration of the compound in the small vial and promoting crystal formation.[12]

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. The decrease in solubility at lower temperatures can induce crystallization.[13]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.[12]

For aromatic nitro compounds, solvents like toluene or mixtures containing alcohols are often effective.[14][15]

Crystal Structure Determination Workflow

Once suitable single crystals are obtained, their structure can be determined using single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique provides detailed information about the three-dimensional arrangement of atoms within a crystal, including unit cell dimensions, bond lengths, and bond angles.[16]

Experimental Workflow:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[11]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected by a detector.[9][16]

-

Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the processed data, often using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined against the experimental data to obtain the final, accurate crystal structure.[16]

The following diagram illustrates the general workflow from synthesis to structure elucidation.

Caption: Workflow for the synthesis and structural analysis of this compound.

Computational Crystal Structure Prediction

In the absence of experimental data, computational methods for crystal structure prediction (CSP) can provide valuable insights into the likely crystal packing and polymorphs of a molecule.[17][18][19] These methods use the molecular structure as input to generate and rank a large number of possible crystal structures based on their calculated lattice energies.

Logical Relationship Diagram for CSP:

Caption: Logical steps in computational crystal structure prediction.

Conclusion and Future Outlook

While the crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its synthesis, crystallization, and structural elucidation. For researchers in drug development, obtaining the crystal structure is a critical step in understanding the solid-state properties of this compound. The detailed hypothetical protocols and workflows presented herein offer a clear path forward for future experimental work. In parallel, computational crystal structure prediction stands as a powerful tool to explore the potential polymorphic landscape of this compound, which can guide and complement experimental screening efforts. The determination of its crystal structure will undoubtedly contribute to a deeper understanding of its properties and facilitate its potential applications in medicinal chemistry and materials science.

References

- 1. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemlab.truman.edu [chemlab.truman.edu]

- 8. athabascau.ca [athabascau.ca]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. unifr.ch [unifr.ch]

- 13. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 14. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]

- 15. web.mst.edu [web.mst.edu]

- 16. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 17. Crystal structure prediction - Wikipedia [en.wikipedia.org]

- 18. Computational studies of crystal structure and bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Daygroup - Crystal structure prediction [sites.google.com]

Technical Guide to the Health and Safety of Ethyl 3-nitrocinnamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory work should be conducted in accordance with institutional safety policies and after consulting the most recent SDS provided by the chemical supplier.

Chemical Identification and Physical Properties

Ethyl 3-nitrocinnamate is an aromatic cinnamic acid ester. Accurate identification and understanding its physical properties are foundational to its safe handling.

| Identifier | Value | Citation |

| IUPAC Name | ethyl (E)-3-(3-nitrophenyl)prop-2-enoate | [1][2] |

| Synonyms | Ethyl m-nitrocinnamate, 3-Nitrocinnamic acid ethyl ester | [2][3] |

| CAS Number | 5396-71-4 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁NO₄ | [1][2] |

| Molecular Weight | 221.21 g/mol | [1][2] |

| Physical Property | Value | Citation |

| Appearance | Solid | [4] |

| Melting Point | 74-76°C | [3] |

| Boiling Point | 347°C | [3] |

| Density | 1.237 g/cm³ | [3] |

| Flash Point | 155°C | [3] |

Hazard Classification and Toxicological Summary

The hazard classification for this compound presents some ambiguity across various sources. While some supplier safety data sheets indicate no classification, others suggest potential hazards. For a conservative safety approach, it is prudent to consider the potential for irritation.

GHS Classification (Note: Conflicting Data Exists)

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning | |

| STOT - Single Exposure | H335: May cause respiratory irritation | Warning |

This classification is based on limited available data and should be treated with caution. Always refer to the supplier-specific SDS.

Toxicological Data Summary

| Test | Result |

| Acute Oral Toxicity | No quantitative data (e.g., LD50) available. |

| Acute Dermal Toxicity | No data available. |

| Acute Inhalation Toxicity | No data available. |

| Skin Irritation/Corrosion | No definitive study data available. |

| Eye Irritation/Corrosion | No definitive study data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | Not identified as a carcinogen by IARC or NTP.[7] |

Handling, Storage, and Personal Protective Equipment (PPE)

Safe laboratory practice requires stringent adherence to handling and storage protocols.

Handling:

-

Use in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Prevent contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.[3]

-

Recommended storage temperature is often cited as room temperature or 2-8°C.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Use impervious gloves (e.g., nitrile rubber). Wear a lab coat and ensure full skin coverage.

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).

References

- 1. This compound | C11H11NO4 | CID 5354248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Nitrophenyl)propenoic acid, ethyl ester [webbook.nist.gov]

- 3. This compound CAS#: 5396-71-4 [amp.chemicalbook.com]

- 4. This compound | New Haven Pharma [newhavenpharma.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Ethyl 4-nitrocinnamate | C11H11NO4 | CID 1268038 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. episkin.com [episkin.com]

Potential Research Applications of Nitrocinnamate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocinnamate derivatives, a class of organic compounds characterized by a nitro group attached to the cinnamic acid backbone, have emerged as versatile scaffolds in medicinal chemistry and biomedical research. The presence of the electron-withdrawing nitro group, coupled with the reactive α,β-unsaturated carbonyl system of the cinnamate moiety, confers unique chemical and biological properties to these molecules. This technical guide provides a comprehensive overview of the current and potential research applications of nitrocinnamate derivatives, with a focus on their therapeutic potential, utility as biochemical probes, and role in synthetic chemistry. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Therapeutic Potential of Nitrocinnamate Derivatives

Nitrocinnamate derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for drug discovery and development in various therapeutic areas.

Anticancer Activity

Several studies have highlighted the potent cytotoxic effects of nitrocinnamate derivatives against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Data: Anticancer Activity

| Derivative | Cancer Cell Line | IC50 Value | Reference |

| 4-Nitrocinnamic acid | MCF-7 (Breast) | 118.20 µg/mL | |

| 1-(4-aminophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | MCF-7 (Breast) | 178 µg/mL | |

| 1-(4-bromophenyl)-5-(2-nitrophenyl)-penta-2,4-dien-1-one | MCF-7 (Breast) | 376 µg/mL | |

| 5-(2-nitrophenyl)-1-(p-tolyl)-penta-2,4-dien-1-one | MCF-7 (Breast) | >500 µg/mL |

Antimicrobial Activity

The structural features of nitrocinnamate derivatives make them effective against a range of pathogenic bacteria. The nitro group is known to enhance the antibacterial efficacy of cinnamic acid derivatives.

Quantitative Data: Antibacterial Activity

| Derivative | Bacterial Strain | MIC Value | Reference |

| Methyl-4-nitrocinnamate | Bacillus subtilis | 89.1 µg/mL | [1] |

| Methyl-4-nitrocinnamate | Escherichia coli | 79.4 µg/mL | [1] |

| 4-Nitrocinnamaldehyde | Staphylococcus aureus | ~0.5 mM | |

| 4-Nitrocinnamaldehyde | Escherichia coli | Not specified |

Enzyme Inhibition

Nitrocinnamate derivatives have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis.

Xanthine oxidase (XO) is a key enzyme in purine metabolism, and its overactivity can lead to hyperuricemia and gout. 4-Nitrocinnamic acid has been shown to be a potent inhibitor of XO.[2]

Quantitative Data: Xanthine Oxidase Inhibition

| Derivative | Enzyme | IC50 Value | Inhibition Type | Reference |

| 4-Nitrocinnamic Acid | Xanthine Oxidase | 23.02 ± 0.12 µmol/L | Noncompetitive | [2] |

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in the treatment of hyperpigmentation disorders and in the cosmetics industry. Para-substituted cinnamic acid derivatives, including 4-nitrocinnamic acid, have demonstrated inhibitory effects on tyrosinase.[3]

Quantitative Data: Tyrosinase Inhibition

| Derivative | Enzyme | IC50 Value | Mechanism | Reference |

| 4-Nitrocinnamic acid | Tyrosinase | IC50 values determined | Chelates a copper ion | [3] |

Neuroprotective Effects

Emerging research suggests that cinnamic acid derivatives possess neuroprotective properties, potentially through the modulation of signaling pathways involved in oxidative stress and inflammation, such as the Nrf2 pathway. While specific data on nitrocinnamate derivatives in this area is still developing, the broader class of compounds shows promise in the context of neurodegenerative diseases.

Nitrocinnamate Derivatives as Research Tools

Beyond their therapeutic potential, nitrocinnamate derivatives serve as valuable tools in chemical biology and synthetic chemistry.

Photoremovable Protecting Groups

Ortho-nitrobenzyl groups, which share structural similarities with nitrocinnamate derivatives, are widely used as photoremovable protecting groups (PPGs). These "caged" compounds allow for the spatial and temporal control of the release of bioactive molecules, such as neurotransmitters or signaling molecules, upon irradiation with light. This technology is instrumental in studying dynamic biological processes.

Signaling Pathways Modulated by Nitrocinnamate Derivatives

The biological activities of nitrocinnamate derivatives are often attributed to their ability to modulate key cellular signaling pathways.

Pro-Apoptotic and Anti-Proliferative Pathways in Cancer

dot

Caption: Potential anticancer signaling pathways modulated by nitrocinnamate derivatives.

Neuroprotective Signaling Pathways

dot

Caption: Potential neuroprotective signaling pathway activated by nitrocinnamate derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of nitrocinnamate derivative research.

Synthesis of Nitrocinnamate Derivatives

This method is suitable for the synthesis of 4-nitrocinnamic acid from p-nitrobenzaldehyde and malonic acid.[1]

Materials:

-

p-Nitrobenzaldehyde

-

Malonic acid

-

Absolute ethanol

-

Pyridine

-

50 mL round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Suction filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, combine 0.01 mol of p-nitrobenzaldehyde and 0.01 mol of malonic acid.

-

Add 30 mL of absolute ethanol as the solvent.

-

Stir the mixture and heat to reflux at 85°C until all solids are dissolved.

-

Add approximately 3 mL of pyridine to the reaction mixture.

-

Continue stirring and refluxing for about 8 hours, during which a light yellow solid will precipitate.

-

Cool the reaction mixture to room temperature.

-

Collect the crude product by suction filtration.

-

The crude 4-nitrocinnamic acid can be further purified by recrystallization.

This reaction is used to synthesize chalcones from an aromatic aldehyde (lacking an α-hydrogen) and a ketone.

General Procedure:

-

Dissolve equimolar amounts of the substituted nitrobenzaldehyde and the corresponding acetophenone in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of a strong base (e.g., NaOH or KOH solution) while stirring.

-

Allow the reaction to proceed at room temperature for a specified time, monitoring by TLC.

-

Pour the reaction mixture into cold water to precipitate the chalcone.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization.

Biological Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

dot

Caption: Workflow for the MTT assay to determine the anticancer activity of nitrocinnamate derivatives.

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

dot

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

This assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from xanthine.

Materials:

-

Xanthine oxidase

-

Xanthine

-

4-Nitrocinnamic acid (or other derivative)

-

Phosphate buffer (pH 7.5)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the nitrocinnamate derivative at various concentrations.

-

Add xanthine oxidase to the mixture and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, xanthine.

-

Immediately measure the increase in absorbance at 295 nm (due to uric acid formation) over time.

-

Calculate the rate of reaction for each inhibitor concentration.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

This assay determines the inhibitory effect of a compound on tyrosinase activity by measuring the formation of dopachrome from L-DOPA.

Materials:

-

Mushroom tyrosinase

-

L-DOPA

-

4-Nitrocinnamic acid (or other derivative)

-

Phosphate buffer (pH 6.8)

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the nitrocinnamate derivative at various concentrations, and tyrosinase solution.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding L-DOPA solution to each well.

-

Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.

-

Calculate the rate of reaction and the percentage of inhibition for each concentration of the derivative.

-

Determine the IC50 value from the dose-response curve.

Conclusion and Future Perspectives

Nitrocinnamate derivatives represent a promising and versatile class of compounds with significant potential in various fields of biomedical research and drug development. Their demonstrated anticancer, antimicrobial, and enzyme-inhibiting properties warrant further investigation to elucidate their precise mechanisms of action and to optimize their therapeutic efficacy and safety profiles. The use of nitrocinnamate-based scaffolds as photoremovable protecting groups also continues to be a valuable tool in chemical biology. Future research should focus on expanding the structure-activity relationship studies, exploring their potential in other therapeutic areas such as neurodegenerative and inflammatory diseases, and developing targeted drug delivery systems to enhance their clinical applicability. The detailed protocols and data presented in this guide are intended to facilitate further research and development in this exciting area.

References

Stereoisomerism in Ethyl 3-nitrocinnamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomerism of ethyl 3-nitrocinnamate, focusing on the synthesis, separation, and characterization of its (E)- and (Z)-isomers. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the stereochemical aspects of this compound.

Introduction to Stereoisomerism in this compound

This compound, a derivative of cinnamic acid, possesses a carbon-carbon double bond, which gives rise to geometric isomerism. The two stereoisomers are designated as (E)- and (Z)-ethyl 3-nitrocinnamate, arising from the different spatial arrangements of the substituents around the double bond. The thermodynamic stability of the (E)-isomer is generally greater than that of the (Z)-isomer due to reduced steric hindrance. The distinct three-dimensional structures of these isomers can lead to different physical, chemical, and biological properties, making their selective synthesis and characterization crucial in fields such as medicinal chemistry and materials science.

Synthesis of (E)- and (Z)-Ethyl 3-nitrocinnamate

The synthesis of the individual stereoisomers of this compound requires distinct strategies. The thermodynamically favored (E)-isomer is typically synthesized through classical condensation reactions, while the less stable (Z)-isomer often requires a subsequent isomerization step.

Synthesis of (E)-Ethyl 3-nitrocinnamate via Knoevenagel Condensation

The Knoevenagel condensation provides a reliable method for the synthesis of the (E)-isomer of this compound. This reaction involves the condensation of 3-nitrobenzaldehyde with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a basic catalyst.

Experimental Protocol:

-

Reactants: 3-nitrobenzaldehyde, ethyl acetoacetate, piperidine (catalyst), glacial acetic acid, and benzene (solvent).

-

Procedure: A mixture of 3-nitrobenzaldehyde (1.0 mole), ethyl acetoacetate (1.0 mole), piperidine (4 mL), and glacial acetic acid (12 mL) in 200 mL of benzene is refluxed for 2.5 hours. Water formed during the reaction is removed using a Dean-Stark trap. After cooling to room temperature, the reaction mixture is washed several times with water and then concentrated under reduced pressure. The resulting solid is recrystallized from ethanol to yield (E)-ethyl 3-nitrocinnamate.

-

Yield: Approximately 69%.[1]

Caption: General workflow for the photocatalytic isomerization of the (E)- to the (Z)-isomer.

Separation of (E)- and (Z)-Stereoisomers

The separation of the (E)- and (Z)-isomers of this compound is a critical step, particularly after the photochemical isomerization which results in a mixture of both. High-performance liquid chromatography (HPLC) is a highly effective technique for this purpose.

Experimental Protocol (General HPLC Method):

-

Stationary Phase: A reversed-phase C18 column is commonly used for the separation of cinnamic acid derivatives.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acidifier like formic acid to improve peak shape, is typically employed. The exact ratio of the solvents may need to be optimized to achieve baseline separation.

-

Detection: UV detection is suitable as both isomers possess a chromophore that absorbs in the UV region.

-

Procedure: The mixture of (E)- and (Z)-isomers is dissolved in a suitable solvent (e.g., the mobile phase) and injected into the HPLC system. The isomers are separated based on their differential partitioning between the stationary and mobile phases. The separated isomers can be collected for further characterization.

Characterization of Stereoisomers

The unambiguous identification of the (E)- and (Z)-isomers of this compound relies on a combination of physical and spectroscopic data.

Physical Properties

| Property | (E)-Ethyl 3-nitrocinnamate | (Z)-Ethyl 3-nitrocinnamate |

| Molecular Formula | C₁₁H₁₁NO₄ | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol [2] | 221.21 g/mol |

| Melting Point | 74-76 °C | Data not available |

| Appearance | Yellowish solid | Data not available |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the (E) and (Z) isomers, primarily through the analysis of the coupling constants (J-values) of the vinylic protons.

| Spectroscopic Data | (E)-Ethyl 3-nitrocinnamate | (Z)-Ethyl 3-nitrocinnamate (Predicted) |

| ¹H NMR (CDCl₃) | Data available from spectral databases. [2] | Vinylic protons expected to show a smaller coupling constant (J ≈ 12 Hz) compared to the (E)-isomer. Aromatic and ethyl ester signals would also be present. |

| ¹³C NMR (CDCl₃) | Data available from spectral databases. [2] | Chemical shifts of the vinylic carbons and the carbonyl carbon are expected to differ from the (E)-isomer due to the change in geometry. |

| IR (KBr) | Data available from spectral databases. | Characteristic peaks for the nitro group, ester carbonyl, and C=C double bond are expected, with potential shifts in the C=C stretching frequency compared to the (E)-isomer. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 221. [2] | Expected to show the same molecular ion peak as the (E)-isomer. |

Note: The predicted data for the (Z)-isomer is based on general trends observed for (Z)-cinnamate derivatives.

Logical Relationship of Stereoisomers

The (E) and (Z) isomers of this compound are diastereomers, meaning they are stereoisomers that are not mirror images of each other. The interconversion between these isomers can be induced by energy input, such as light, which allows for the overcoming of the rotational barrier of the double bond.

Logical Relationship Diagram

Caption: Relationship and interconversion of (E)- and (Z)-ethyl 3-nitrocinnamate.

Conclusion

The stereoisomers of this compound, (E) and (Z), exhibit distinct properties due to their different spatial arrangements. While the synthesis of the (E)-isomer is straightforward using established condensation reactions, the preparation of the (Z)-isomer requires a subsequent isomerization step, for which photocatalysis presents a promising and modern approach. The separation and characterization of these isomers are essential for any application where stereochemistry plays a critical role. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to confidently work with and explore the potential of the individual stereoisomers of this compound.

References

Thermal stability and decomposition of Ethyl 3-nitrocinnamate

An In-depth Technical Guide on the Thermal Stability and Decomposition of Ethyl 3-nitrocinnamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of this compound. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected thermal behavior based on the well-understood principles of analogous nitroaromatic compounds. It details the standard experimental protocols, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), used to evaluate thermal stability. Furthermore, this guide presents a logical workflow for such an analysis and discusses the general decomposition pathways of related compounds, providing a robust framework for researchers and drug development professionals.

Introduction

This compound (C₁₁H₁₁NO₄) is an organic compound featuring a nitro group on the phenyl ring of an ethyl cinnamate backbone. The presence of the nitro group, a well-known energetic functional group, significantly influences the molecule's thermal stability. A thorough understanding of its thermal properties is paramount for safe handling, storage, processing, and for defining its applications in organic synthesis and pharmaceutical development. Thermal decomposition of nitroaromatic compounds can be energetic and potentially explosive, necessitating a careful evaluation of their stability.

This guide will detail the established methodologies for assessing the thermal stability of this compound, interpret potential findings based on data from structurally similar molecules, and propose a workflow for a comprehensive thermal analysis.

Predicted Thermal Behavior and Key Parameters

Key thermal stability parameters that would be determined experimentally include:

-

Onset Decomposition Temperature (T_onset): The temperature at which the decomposition of the material begins.

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔH_d): The total heat released during the decomposition process. A higher value indicates a more energetic decomposition.

-

Mass Loss (%): The percentage of the initial mass lost during decomposition, indicating the formation of volatile products.

-

Activation Energy (E_a): The minimum energy required to initiate the decomposition reaction, which provides information on the kinetic stability of the compound.

Experimental Protocols for Thermal Analysis

A comprehensive thermal analysis of this compound would involve the use of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). For the identification of decomposition products, a hyphenated technique such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS) is recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of thermal events (melting, decomposition) and the associated heat flow.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 1-5 mg) is accurately weighed into an aluminum or gold-plated copper crucible. For potentially energetic materials, the use of hermetically sealed crucibles with a pinhole lid is recommended to allow for the controlled release of gaseous decomposition products.

-

Instrument Setup: A DSC instrument is calibrated using standard reference materials (e.g., indium) for temperature and enthalpy.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate, typically 5, 10, 15, and 20 °C/min, from ambient temperature to a final temperature beyond the decomposition point (e.g., 400 °C). Running the experiment at multiple heating rates allows for the calculation of kinetic parameters.[1]

-

Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. The onset temperature of the exothermic decomposition peak, the peak temperature, and the integrated area of the peak (to determine the enthalpy of decomposition) are calculated using the instrument's software.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition and volatilization.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) of this compound is placed in a ceramic or platinum crucible.

-

Instrument Setup: The TGA instrument's balance is tared, and the temperature is calibrated.

-

Experimental Conditions:

-

Temperature Program: Similar to the DSC protocol, the sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is used to study the intrinsic thermal decomposition.

-

-

Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss and the temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) are determined.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Methodology:

-

Sample Preparation: A very small amount of the sample (microgram to low milligram range) is placed in a pyrolysis probe.

-

Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (determined from TGA results) in an inert atmosphere.[2]

-

GC Separation: The gaseous decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the chromatographic column.

-

MS Detection: The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.

Data Presentation

The quantitative data obtained from the thermal analysis should be summarized in structured tables for clarity and comparative purposes.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₄ |

| Molecular Weight | 221.21 g/mol |

| Melting Point | 74-76 °C |

| Boiling Point | 347 °C |

| Density | 1.237 g/cm³ |

(Source: PubChem CID 5354248, ChemicalBook CAS 5396-71-4)[3]

Table 2: Hypothetical Thermal Analysis Data for this compound

| Parameter | DSC | TGA |

| Heating Rate | 10 °C/min | 10 °C/min |

| Atmosphere | Nitrogen | Nitrogen |

| Onset Temperature (T_onset) | Expected ~180-220 °C | Expected ~180-220 °C |

| Peak Temperature (T_peak) | Expected ~200-250 °C | - |

| Enthalpy of Decomposition (ΔH_d) | To be determined (J/g) | - |

| Mass Loss (%) | - | To be determined |

Note: The values in Table 2 are hypothetical and serve as a template for presenting experimental results. The expected temperature range is based on the analysis of similar nitroaromatic compounds.

Mandatory Visualizations

Experimental Workflow

The logical flow of a comprehensive thermal stability analysis is depicted in the following diagram.

References

An In-depth Technical Guide to the Discovery and History of Nitrocinnamic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocinnamic acid esters, a class of organic compounds characterized by a nitro-substituted phenyl ring attached to an acrylic acid ester moiety, have a rich history intertwined with the development of synthetic organic chemistry. Their discovery and subsequent investigation have been driven by their utility as versatile chemical intermediates and, more recently, by their diverse biological activities. This technical guide provides a comprehensive overview of the discovery, historical synthesis, physicochemical properties, and modern applications of nitrocinnamic acid esters, with a focus on providing actionable data and protocols for researchers in the field.

Discovery and Historical Context

The story of nitrocinnamic acid esters begins with the synthesis of their parent acids. The Perkin reaction, developed by William Henry Perkin in 1868, provided a general method for the synthesis of cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2] This reaction was soon applied to nitrobenzaldehydes to produce nitrocinnamic acids.

One of the earliest significant applications of nitrocinnamic acids was in the synthesis of indigo dye. In the late 19th century, Adolf von Baeyer and his contemporaries developed several synthetic routes to indigo, with o-nitrocinnamic acid serving as a key precursor in some of the most promising methods.[3] The o-nitrocinnamic acid was prepared from o-nitrobenzaldehyde via the Perkin reaction.[3] This industrial demand for indigo spurred further research into the synthesis and reactions of nitrocinnamic acids.

While the exact date and discoverer of the first nitrocinnamic acid ester are not definitively documented in readily available historical records, it is highly probable that these compounds were first synthesized in the late 19th or early 20th century. The Fischer-Speier esterification, a method for converting carboxylic acids to esters using an alcohol and a strong acid catalyst, was well-established by this time. Early chemical literature, such as Liebigs Annalen der Chemie, from this period details the synthesis and characterization of a vast number of new organic compounds, and it is likely that the simple esters of nitrocinnamic acids were prepared and described within these volumes as part of the systematic exploration of organic chemistry.[4]

The primary motivation for the initial synthesis of nitrocinnamic acid esters was likely for the purpose of purification, characterization, and as intermediates for further chemical transformations. Esterification is a common method to convert a solid carboxylic acid into a liquid or a lower-melting solid, which can be more easily purified by distillation or recrystallization. Furthermore, the ester group could be readily hydrolyzed back to the carboxylic acid or converted to other functional groups, making these esters versatile synthetic intermediates.

Quantitative Data on Physicochemical Properties

The physicochemical properties of nitrocinnamic acid esters are influenced by the position of the nitro group (ortho, meta, or para) and the nature of the alcohol moiety. The following tables summarize key quantitative data for a selection of nitrocinnamic acids and their esters.

Table 1: Physicochemical Properties of Nitrocinnamic Acids

| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| 2-Nitrocinnamic acid | ortho | C₉H₇NO₄ | 193.16 | ~240 | - |

| 3-Nitrocinnamic acid | meta | C₉H₇NO₄ | 193.16 | 200-202[5] | - |

| 4-Nitrocinnamic acid | para | C₉H₇NO₄ | 193.16 | 285-288[6] | 4.07 (Predicted)[7] |

Table 2: Physicochemical Properties of Selected Nitrocinnamic Acid Esters

| Compound Name | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2-nitrocinnamate | ortho | C₁₀H₉NO₄ | 207.18 | 75[8] | - |

| Methyl (E)-m-nitrocinnamate | meta | C₁₀H₉NO₄ | 207.18 | - | - |

| Methyl p-nitrocinnamate | para | C₁₀H₉NO₄ | 207.18 | 452.09 K (178.94 °C) (Joback Calculated)[1] | 692.15 K (419 °C) (Joback Calculated)[1] |

| Ethyl 4-nitrocinnamate | para | C₁₁H₁₁NO₄ | 221.21 | 138-140 | - |

Antimicrobial Activity

Recent research has highlighted the potential of nitrocinnamic acid esters as antimicrobial agents. The presence of the nitro group and the ester functionality can contribute to their ability to inhibit the growth of various bacteria and fungi. The following table summarizes some of the available data on the antimicrobial activity of these compounds, expressed as Minimum Inhibitory Concentration (MIC).

Table 3: Antimicrobial Activity (MIC) of Nitrocinnamic Acid Esters

| Compound | Test Organism | MIC (µg/mL) | Reference |

| Methyl 2-nitrocinnamate | Bacillus subtilis | 89.1 | [9] |

| Methyl 2-nitrocinnamate | Escherichia coli | 79.4 | [9] |

| Methyl 4-nitrocinnamate | Bacillus subtilis | 89.1 | [9] |

| Methyl 4-nitrocinnamate | Escherichia coli | 100 | [9] |

| 1-Cinnamoylpyrrolidine (amide derivative for comparison) | E. coli, P. aeruginosa, B. subtilis, S. aureus, MRSA | 500 | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of nitrocinnamic acids and their esters.

Synthesis of m-Nitrocinnamic Acid via Perkin Reaction

This protocol is a classic example of the Perkin reaction for the synthesis of a nitrocinnamic acid.

Materials:

-

m-Nitrobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid

-

Ethanol (95%)

-

Round-bottom flask with reflux condenser

-

Heating mantle or oil bath

-

Buchner funnel and filter flask

Procedure:

-

In a round-bottom flask, combine m-nitrobenzaldehyde (1.0 eq), acetic anhydride (2.0 eq), and anhydrous sodium acetate (1.5 eq).

-

Heat the mixture under reflux for 5-8 hours.

-

Allow the mixture to cool slightly, then pour it into a large volume of water while stirring.

-

Acidify the mixture with concentrated hydrochloric acid to precipitate the crude m-nitrocinnamic acid.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from 95% ethanol to obtain pure m-nitrocinnamic acid.

Synthesis of Methyl 2-Nitrocinnamate via Fischer Esterification

This protocol describes the esterification of 2-nitrocinnamic acid to its methyl ester.[8]

Materials:

-

2-Nitrocinnamic acid

-

Methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir plate

Procedure:

-

Dissolve 2-nitrocinnamic acid (1.0 eq) in an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

-

Heat the mixture at reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

-